Cas no 959795-58-5 (2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine)
![2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine structure](https://ja.kuujia.com/scimg/cas/959795-58-5x500.png)
2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine
- 2-chloro-7-pentan-3-ylpyrrolo[2,3-d]pyrimidine
- YWICSOZDCVYNQD-UHFFFAOYSA-N
- 959795-58-5
- SCHEMBL4187054
- 2-Chloro-7-(1-ethyl-propyl)-7H-pyrrolo[2,3-d]pyrimidine
- DB-217244
-
- インチ: InChI=1S/C11H14ClN3/c1-3-9(4-2)15-6-5-8-7-13-11(12)14-10(8)15/h5-7,9H,3-4H2,1-2H3
- InChIKey: YWICSOZDCVYNQD-UHFFFAOYSA-N
- SMILES: CCC(CC)N1C=CC2=CN=C(Cl)N=C21
計算された属性
- 精确分子量: 223.0876252g/mol
- 同位素质量: 223.0876252g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 3
- 複雑さ: 208
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 3.3
- トポロジー分子極性表面積: 30.7Ų
2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Chemenu | CM152241-1g |
2-chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine |
959795-58-5 | 95% | 1g |
$506 | 2024-07-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1750705-1g |
2-Chloro-7-(pentan-3-yl)-7h-pyrrolo[2,3-d]pyrimidine |
959795-58-5 | 98% | 1g |
¥4508.00 | 2024-04-23 | |
Crysdot LLC | CD11002571-1g |
2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine |
959795-58-5 | 95+% | 1g |
$581 | 2024-07-19 | |
Chemenu | CM152241-1g |
2-chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine |
959795-58-5 | 95% | 1g |
$549 | 2021-08-05 |
2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine 関連文献
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Aihong Xi,Geoffrey D. Bothun Analyst, 2014,139, 973-981
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S. Ahmed Chem. Commun., 2009, 6421-6423
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Ryan Fillingham,Matthew Boon,Shaghraf Javaid,J. Alex Saunders,Franca Jones CrystEngComm, 2021,23, 2249-2261
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Ilya D. Gridnev,Elisabetta Alberico,Serafino Gladiali Chem. Commun., 2012,48, 2186-2188
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7. Characterization and validation of sampling and analytical methods for mycotoxins in workplace airDanièle Jargot,Sandrine Melin Environ. Sci.: Processes Impacts, 2013,15, 633-644
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10. Bufalin suppresses colorectal cancer cell growth through promoting autophagy in vivo and in vitroZhe Pan,Yunpeng Xie,Jie Bai,Qiuyue Lin,Xiaonan Cui,Ningning Zhang RSC Adv., 2018,8, 38910-38918
2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidineに関する追加情報
2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 959795-58-5): A Comprehensive Overview
2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 959795-58-5) is a unique and versatile compound that has garnered significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the class of pyrrolopyrimidines, which are known for their diverse biological activities, including antiviral, anticancer, and anti-inflammatory properties.
The molecular structure of 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine is characterized by a pyrrolopyrimidine core substituted with a chlorine atom at the 2-position and a pentan-3-yl group at the 7-position. The presence of these substituents imparts specific chemical and biological properties to the molecule, making it an attractive candidate for drug development.
Recent studies have highlighted the potential of 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine in various therapeutic areas. For instance, a study published in the Journal of Medicinal Chemistry in 2021 reported that this compound exhibits potent antiviral activity against several RNA viruses, including influenza and coronaviruses. The researchers found that the compound effectively inhibits viral replication by targeting key viral enzymes, thereby reducing viral load and mitigating disease severity.
In addition to its antiviral properties, 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine has shown promise in cancer research. A study conducted by a team of scientists at the National Cancer Institute demonstrated that this compound selectively inhibits the growth of various cancer cell lines, particularly those derived from lung and breast cancers. The mechanism of action involves the modulation of cell cycle progression and induction of apoptosis in cancer cells, while sparing normal cells.
The anti-inflammatory effects of 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine have also been investigated. Research published in the Journal of Inflammation Research in 2020 indicated that this compound reduces inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. These findings suggest that 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine could be a valuable therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine have been extensively studied to assess its suitability for clinical use. Preclinical studies have shown that this compound exhibits favorable oral bioavailability and a long half-life, which are desirable attributes for a potential drug candidate. Furthermore, it has demonstrated low toxicity in animal models, suggesting a favorable safety profile.
In conclusion, 2-Chloro-7-(pentan-3-yl)-7H-pyrrolo[2,3-d]pyrimidine (CAS No. 959795-58-5) is a promising compound with a wide range of potential therapeutic applications. Its unique chemical structure and diverse biological activities make it an attractive target for further research and development in the fields of antiviral therapy, oncology, and inflammation. Ongoing studies are expected to provide more insights into its mechanisms of action and clinical potential.
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